Structural Determinants of Receptor Selectivity: A C2-Phenylamino vs. C2-Hydrogen Comparison
The 2-phenylamino substituent is a critical determinant for A2 adenosine receptor selectivity. In a direct comparison, the 2-phenylamino adenosine analog CV-1808 demonstrated at least a 125-fold selectivity for A2 receptors over A1 receptors in vivo, with -log ED50 values of 7.7 ± 0.10 mol for A2-mediated vasodilation and 5.6 ± 0.08 mol for A1-mediated bradycardia [1]. In contrast, the unsubstituted parent compound, adenosine, shows only an 8-fold selectivity in the same model [1]. While direct binding data for the target compound is not available in this specific assay, the presence of the 2-phenylamino group allows for class-level inference that it will retain a significant degree of A2-selectivity compared to analogs lacking this moiety, such as 2-chloroadenosine which has a more balanced A1/A2A profile . The addition of the 6-chloro group is hypothesized to further modulate this selectivity, but quantitative data is not available for direct comparison.
| Evidence Dimension | A2 vs. A1 Receptor Selectivity in vivo |
|---|---|
| Target Compound Data | Not directly measured in this assay. |
| Comparator Or Baseline | 2-Phenylaminoadenosine (CV-1808): 125-fold A2-selective; Adenosine: 8-fold A2-selective. |
| Quantified Difference | Not directly quantifiable for target compound. |
| Conditions | Anesthetized, vagotomized rat model; A2 activity measured by hindquarters vasodilation, A1 activity by bradycardia. |
Why This Matters
Researchers requiring a ligand with a preference for A2 adenosine receptors should prioritize compounds containing the 2-phenylamino motif, as this structure is strongly correlated with A2-selectivity, unlike unsubstituted adenosine or 2-chloro analogs.
- [1] Discrimination of A1 versus A2 receptor subtype selectivity of adenosine receptor agonists in vivo. Journal of Pharmacology and Experimental Therapeutics. (Abstract). View Source
